molecular formula C28H28FNO5 B12022561 4-(3-Fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one

4-(3-Fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12022561
M. Wt: 477.5 g/mol
InChI Key: WOLNFXMDEBGVMW-LCUIJRPUSA-N
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Description

4-(3-Fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzoyl Intermediate: The synthesis begins with the preparation of the 3-fluoro-4-methylbenzoyl intermediate through Friedel-Crafts acylation.

    Furylmethyl Addition: The 2-furylmethyl group is introduced via a nucleophilic substitution reaction.

    Pyrrol-2-one Ring Formation: The pyrrol-2-one ring is formed through a cyclization reaction involving the benzoyl intermediate and the furylmethyl group.

    Hydroxylation and Pentyloxyphenyl Addition: The final steps involve hydroxylation and the addition of the pentyloxyphenyl group through etherification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The fluoro and methyl groups on the benzoyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(3-Fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate with anti-inflammatory and anticancer properties.

    Industry: Used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
  • 4-(3-Fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-[4-(methoxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 4-(3-Fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the pentyloxyphenyl group, in particular, enhances its potential interactions with biological targets and its solubility in organic solvents.

Properties

Molecular Formula

C28H28FNO5

Molecular Weight

477.5 g/mol

IUPAC Name

(4Z)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)-5-(4-pentoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H28FNO5/c1-3-4-5-14-34-21-12-10-19(11-13-21)25-24(26(31)20-9-8-18(2)23(29)16-20)27(32)28(33)30(25)17-22-7-6-15-35-22/h6-13,15-16,25,31H,3-5,14,17H2,1-2H3/b26-24-

InChI Key

WOLNFXMDEBGVMW-LCUIJRPUSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)C2/C(=C(\C3=CC(=C(C=C3)C)F)/O)/C(=O)C(=O)N2CC4=CC=CO4

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2CC4=CC=CO4

Origin of Product

United States

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